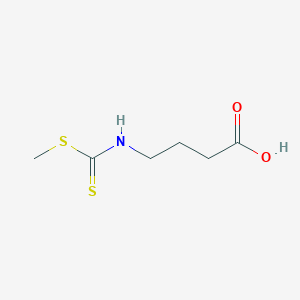

Methyl 3-carboxypropyldithiocarbamate

Description

Methyl 3-carboxypropyldithiocarbamate is a dithiocarbamate derivative with a carboxyl functional group on its propyl chain. Dithiocarbamates are sulfur-containing compounds known for their applications in coordination chemistry, agrochemicals, and corrosion inhibition.

Properties

CAS No. |

61606-31-3 |

|---|---|

Molecular Formula |

C6H11NO2S2 |

Molecular Weight |

193.3 g/mol |

IUPAC Name |

4-(methylsulfanylcarbothioylamino)butanoic acid |

InChI |

InChI=1S/C6H11NO2S2/c1-11-6(10)7-4-2-3-5(8)9/h2-4H2,1H3,(H,7,10)(H,8,9) |

InChI Key |

JQATYBMVAFRQNM-UHFFFAOYSA-N |

Canonical SMILES |

CSC(=S)NCCCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl Diethyldithiocarbamate

- Structural Differences : Methyl diethyldithiocarbamate lacks the carboxyl group present in Methyl 3-carboxypropyldithiocarbamate, reducing its polarity and chelation versatility.

- Applications : While methyl diethyldithiocarbamate is used in rubber vulcanization and pesticide formulations, the carboxyl group in this compound may expand its utility in pharmaceuticals or catalysis.

Methyl Esters (e.g., Methyl Laurate, Methyl Salicylate)

- Functional Groups : Unlike dithiocarbamates, methyl esters lack sulfur and nitrogen but share ester functionalities.

Physical Properties :

- Applications : Methyl esters are widely used in fragrances, biofuels, and solvents, whereas dithiocarbamates focus on metal binding and biocidal activity.

Comparison with Carboxylated Derivatives

Carboxylic Acid-Containing Dithiocarbamates

- Example : Sodium carboxymethyldithiocarbamate.

- Key Differences : The propyl chain in this compound offers greater flexibility and hydrophobicity compared to shorter-chain analogs. This may improve membrane permeability in biological systems.

- Chelation Efficiency: Carboxyl groups enhance metal-binding capacity. For instance, copper(II) complexes of carboxylated dithiocarbamates show higher stability constants (log K ~ 12–14) than non-carboxylated analogs (log K ~ 8–10) .

Torulosic Acid Methyl Ester

- Source : Isolated from Austrocedrus chilensis resin .

- Structural Similarities: Both compounds feature methyl ester and carboxyl groups, but torulosic acid methyl ester is a diterpenoid with a fused cyclic structure.

- Reactivity : The conjugated double bonds in torulosic acid methyl ester increase susceptibility to oxidation, whereas this compound’s linear chain may favor nucleophilic reactions at the dithiocarbamate group.

Data Tables for Comparative Analysis

Table 1. Key Properties of this compound and Analogs

Table 2. Stability and Reactivity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.